(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone
Beschreibung
The compound “(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone” features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This moiety is linked via an oxygen bridge to a bipiperidinyl scaffold, which is further connected to a 2,4-dimethylpyridin-3-yl methanone group. Such structural motifs are common in kinase inhibitors or receptor antagonists, though the exact therapeutic target of this compound remains unspecified in available literature.
Eigenschaften
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4O2/c1-15-3-8-29-16(2)21(15)23(33)32-9-4-18(5-10-32)31-11-6-19(7-12-31)34-22-20(25)13-17(14-30-22)24(26,27)28/h3,8,13-14,18-19H,4-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBWSGWURNOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule with potential biological applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 392.84 g/mol. The structure includes a bipiperidine moiety and a trifluoromethyl-substituted pyridine, which are significant for its biological interactions.
Research indicates that compounds containing pyridine and bipiperidine structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
A study highlighted the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), critical for bacterial viability and virulence .
Cytotoxicity Studies
In vitro studies have shown that certain analogues exhibit low cytotoxicity in human cell lines while maintaining antibacterial efficacy. This suggests a selective action against bacterial cells without significant harm to human cells .
Case Studies
- Compound ML267 : An advanced analogue related to the target compound was tested against Bacillus subtilis, demonstrating significant antibacterial activity at sublethal doses. It was found to inhibit Sfp-PPTase effectively, supporting the hypothesis that modifications in the structure can enhance biological activity while reducing toxicity .
- SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications to the pyridine moiety could significantly influence potency. For instance, the introduction of electron-withdrawing groups led to a decrease in activity, while certain substitutions maintained or improved efficacy .
Data Table: Biological Activity Overview
| Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Antibacterial | Sfp-PPTase | 0.29 | Effective against MRSA |
| Cytotoxicity | Human Cell Lines | >10 | Low cytotoxicity observed |
| Enzyme Inhibition | Various PPTases | Submicromolar | Selective inhibition without human toxicity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but replaces the bipiperidinyloxy and dimethylpyridinyl methanone with a 4-fluorophenyl methanone. However, the absence of the bipiperidinyl group may reduce solubility compared to the target compound . Applications: Used in agrochemical and pharmaceutical research, particularly as a synthetic intermediate for strobilurin analogues .
(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone Structure: Features a trifluoromethylphenyl ethynyl group and diphenylpyridine core. The ethynyl linker introduces rigidity, contrasting with the oxygen bridge in the target compound. Synthesis: Prepared via Sonogashira coupling (PdCl₂(PPh₃)₂/CuI), achieving 92% yield . This suggests that similar catalytic systems could optimize the target compound’s synthesis.
Physicochemical and Pharmacokinetic Properties
Functional and Toxicological Insights
- Neurotoxicity Potential: Strobilurin analogues with trifluoromethylpyridine groups, such as azoxystrobin, exhibit mitochondrial complex III inhibition, leading to neurotoxicity concerns . The target compound’s trifluoromethylpyridine moiety warrants similar toxicity profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
